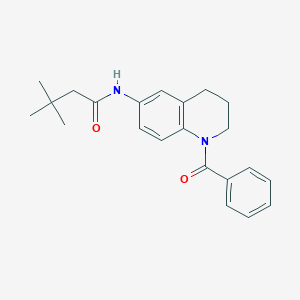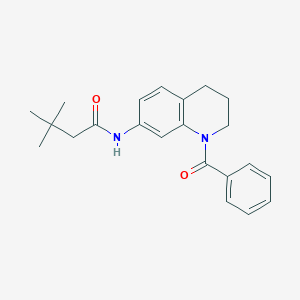
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (N-benzoyl-THQ) is an organic compound with a wide range of applications in scientific research. It is a derivative of the quinoline family and has a molecular formula of C18H21NO2. This compound has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects.
作用機序
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, as well as for its biochemical and physiological effects. It has been shown to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis. Additionally, N-benzoyl-THQ has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-benzoyl-THQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Additionally, N-benzoyl-THQ has been shown to modulate the expression of genes involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
N-benzoyl-THQ has several advantages for use in laboratory experiments. It is a relatively low cost compound, and it is readily available. Additionally, N-benzoyl-THQ is a stable compound and has a long shelf-life. However, there are some limitations to its use in laboratory experiments. N-benzoyl-THQ is a low-solubility compound, and it is prone to hydrolysis in aqueous solutions.
将来の方向性
N-benzoyl-THQ has a wide range of potential applications in scientific research. Future research should focus on the development of novel applications for this compound, such as its use in the synthesis of new drugs and materials. Additionally, further research should be conducted to explore its potential effects on biochemical and physiological processes. Additionally, future research should focus on the development of more efficient synthesis methods for N-benzoyl-THQ. Finally, further research should explore the potential for N-benzoyl-THQ to be used as a therapeutic agent in the treatment of various diseases.
合成法
N-benzoyl-THQ can be synthesized through a multi-step reaction sequence. The first step involves the reaction of 1,2,3,4-tetrahydroquinoline (THQ) with benzoyl chloride, which yields N-benzoyl-THQ. The second step involves the reaction of N-benzoyl-THQ with 3,3-dimethylbutanamide, which yields the final product.
科学的研究の応用
N-benzoyl-THQ has been studied for its potential use in the synthesis of various compounds, such as acyl-THQs and benzoyl-THQs. These compounds can be used as precursors in the synthesis of drugs, such as anti-cancer agents, and as intermediates in the synthesis of other organic compounds. Additionally, N-benzoyl-THQ has been studied for its potential use in the synthesis of fluorescent dyes and other materials.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-11-12-19-17(14-18)10-7-13-24(19)21(26)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZTLNSPMCIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B6566213.png)
![N-(4-acetylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566219.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566222.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6566231.png)
![4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6566237.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B6566258.png)
![4-tert-butyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566270.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-tert-butylbenzamide](/img/structure/B6566274.png)
![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![3-{4-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6566286.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566304.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)